![molecular formula C22H28ClN3O3 B14983434 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14983434.png)
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a methylpiperazine moiety, and a methoxyphenoxy acetamide structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Amidation: Formation of the acetamide linkage by reacting an amine with an acyl chloride or anhydride.
Etherification: Introduction of the methoxyphenoxy group through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions (temperature, pressure, solvents) to maximize yield.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H32ClN5O2
- Molecular Weight : 494.036 g/mol
- IUPAC Name : this compound
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 2
- LogP (XlogP) : 3.8
The compound primarily acts as an inhibitor of various biological processes, including osteoclastogenesis, which is crucial in bone resorption. Research indicates that it alters the expression of osteoclast-specific marker genes, effectively blocking the formation of mature osteoclasts and suppressing bone resorption activity in vitro.
Key Findings:
- Inhibition of Osteoclastogenesis : Studies have shown that this compound inhibits the activation of nuclear factor of activated T-cell cytoplasmic 1 (NFATc1), a transcription factor essential for osteoclast differentiation. This results in decreased expression of osteoclast-related genes such as cathepsin K and matrix metalloproteinase-9 (MMP-9) .
- In Vivo Efficacy : In animal models, particularly ovariectomized mice (OVX), the compound demonstrated significant prevention of bone loss. The treatment group receiving the compound exhibited improved bone density compared to control groups .
Table 1: Summary of Biological Activity Studies
Study | Model | Dosage | Key Findings |
---|---|---|---|
Study 1 | In vitro osteoclastogenesis | Not specified | Inhibition of mRNA expression for osteoclast markers |
Study 2 | OVX mouse model | 20 mg/kg | Prevented OVX-induced bone loss; improved bone density |
Study 3 | Cell culture assays | Not specified | Blocked F-actin belt formation in osteoclasts |
Clinical Implications
The potential applications of this compound extend to treating osteolytic disorders and other conditions characterized by excessive bone resorption. Given the limitations of current therapies like bisphosphonates—which often come with side effects—this compound presents a promising alternative due to its targeted mechanism and efficacy in preclinical models.
Properties
Molecular Formula |
C22H28ClN3O3 |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25-11-13-26(14-12-25)19(17-7-9-18(23)10-8-17)15-24-22(27)16-29-21-6-4-3-5-20(21)28-2/h3-10,19H,11-16H2,1-2H3,(H,24,27) |
InChI Key |
OHSPLUGMOUOVGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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